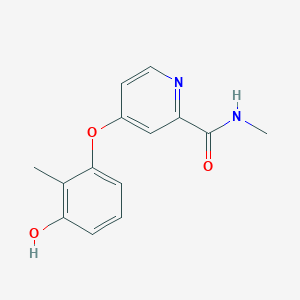

![molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5](/img/structure/B2534474.png)

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

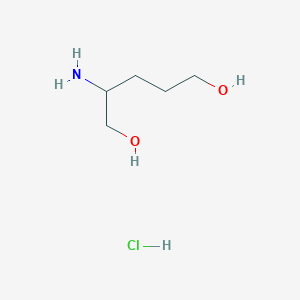

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a chemical compound with the molecular formula C16H16FN3O2. It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Piperazine derivatives, such as 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol can be represented by the InChI string:InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21).

Scientific Research Applications

Tissue Distribution and Metabolism Studies

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol and its derivatives have been explored for their potential in neuroimaging, specifically in positron emission tomography (PET) studies. The compound 4‐(2′‐methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]‐piperazine (p‐[18F]MPPF), which shares structural similarities with the specified chemical, has been studied for its in vivo behavior, demonstrating stable carbon‐fluorine bonds, the ability to cross the blood‐brain barrier, and specific binding to serotonin 5-HT1A receptors in the brain (Plenevaux et al., 2000). This research suggests a potential application of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in developing brain receptor imaging agents.

Synthesis and Docking Studies

Further research into the chemical structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol derivatives, such as the synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been conducted to evaluate their potential in medicinal chemistry. Docking studies for these compounds provide insights into their interaction with biological targets, potentially leading to the discovery of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).

Neuropharmacological Applications

The compound's structural characteristics also suggest potential neuropharmacological applications. Research into related compounds has explored their binding affinity to dopamine receptors, which could indicate the utility of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in the development of new treatments for neurological disorders. For instance, studies on compounds with arylpiperazine and pyrazolo[1,5-a]pyridine substructures have demonstrated their potential as high-affinity dopamine receptor partial agonists, suggesting possible applications in treating psychiatric disorders (Möller et al., 2017).

Antitumor Activity

Compounds bearing the piperazine moiety, similar to the 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol structure, have been synthesized and evaluated for their antitumor activity. The synthesis and pharmacological evaluation of these derivatives could lead to new therapeutic agents for cancer treatment. For example, novel bis-indole derivatives, featuring two indole systems separated by a heterocycle such as piperazine, have shown significant antitumor activity, underscoring the potential of structurally related compounds in oncology research (Andreani et al., 2008).

Safety And Hazards

properties

IUPAC Name |

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJOLHNVEWLNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)